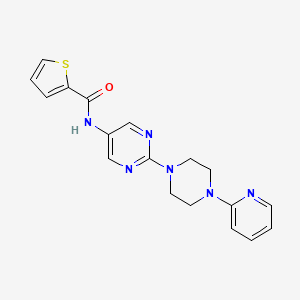

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyridine, piperazine, pyrimidine, and thiophene moieties, making it a versatile molecule for diverse applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Esterification: Nicotinic acid is esterified to yield an intermediate compound.

Oxidation: The intermediate undergoes oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Substitution: The ortho-position of pyridine N-oxides is substituted with trimethylsilyl cyanide (TMSCN) to generate another intermediate.

Final Reaction: This intermediate is then reacted with sodium and ammonium chloride in ethanol solution to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom (if present in derivatives) and electron-deficient heterocycles like pyrimidine and pyridine are susceptible to nucleophilic substitution. For example:

-

Suzuki–Miyaura Coupling : 5-Bromo-thiophene-2-carboxamide analogs undergo palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives (Table 1) .

-

Nucleophilic Aromatic Substitution : Piperazine nitrogen atoms can react with alkyl halides or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives .

Table 1: Substitution Reactions of Thiophene-2-Carboxamide Analogs

Oxidation and Reduction

The thiophene ring and tertiary amines in piperazine are redox-active:

-

Thiophene Oxidation : Thiophene can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA .

-

Piperazine Oxidation : Tertiary amines in piperazine are oxidized to N-oxides using peracids (e.g., TFAA/H₂O₂) .

Key Findings :

-

Oxidation of thiophene to sulfone enhances electrophilicity, enabling further functionalization .

-

N-Oxide formation modulates the basicity of piperazine, influencing receptor binding in bioactive analogs .

Hydrolysis of Amide Bonds

The carboxamide linkage is stable under physiological conditions but hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, reflux): Yields thiophene-2-carboxylic acid and 5-aminopyrimidine-piperazine derivatives.

-

Basic Hydrolysis (NaOH, EtOH/H₂O): Produces carboxylate salts and amine intermediates.

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with rates dependent on pH and steric hindrance .

Coupling Reactions

The pyrimidine and pyridine rings participate in metal-catalyzed cross-couplings:

-

Buchwald–Hartwig Amination : Pd-catalyzed coupling of pyrimidine halides with aryl amines forms C–N bonds .

-

Cyclization Reactions : Under I₂/TBHP, a-bromoketones and aminopyridines form fused imidazopyridines via radical intermediates .

Example :

Pyrimidine-Cl+Aryl-NH2Pd(dba)2,XantphosPyrimidine-NH-Aryl(Yield: 65–78%)[3]

Radical Reactions

Tert-butyl hydroperoxide (TBHP) promotes radical-based transformations:

-

C–C Bond Cleavage : I₂/TBHP systems cleave C–C bonds in α-bromoketones to generate amides .

-

Bromination : TBHP oxidizes HBr to Br₂, enabling electrophilic bromination of electron-rich arenes .

Table 2: Radical-Mediated Transformations

| Substrate | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| α-Bromoketones | I₂ (20 mol%), TBHP, 80°C | N-(Pyridin-2-yl)amides | >90% | |

| Thiophene Derivatives | TBHP, HBr, 70°C | 3-Bromo-imidazopyridines | 85% |

Structural Modifications for Bioactivity

-

Piperazine Functionalization : Introducing substituents on piperazine (e.g., pyridine, acyl groups) enhances binding to biological targets like serotonin receptors .

-

Thiophene Isosteres : Replacing thiophene with furan or pyrrole alters electronic properties and metabolic stability .

SAR Insight :

-

Pipe

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide has shown potential as a therapeutic agent in various studies:

- Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects against multiple cancer cell lines, including lung, breast, and colon cancers. For instance, derivatives of this compound have demonstrated up to 92% inhibition of epidermal growth factor receptor (EGFR) at low concentrations, highlighting its potential in targeting tumorigenic pathways .

- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests applications in treating neurodegenerative diseases such as Alzheimer's disease. By increasing acetylcholine levels, it may enhance cognitive functions and provide neuroprotection against oxidative stress .

Enzyme Inhibition Studies

The compound's structural attributes allow it to interact with various enzymes, making it a valuable tool in enzyme inhibition studies:

- Kinase Inhibition : Similar compounds have shown activity against kinases involved in tumor growth, suggesting broader therapeutic implications beyond neuroprotection .

Material Science

In addition to its biological applications, this compound can serve as an intermediate in the synthesis of novel materials. Its unique structure can be exploited to develop new chemical processes and materials with specific properties tailored for industrial applications .

Case Study 1: Inhibition of EGFR

A study focusing on compounds with similar structural features revealed that N-(trifluoromethyl)benzamide derivatives exhibited significant inhibition against EGFR, achieving up to 92% inhibition at concentrations as low as 10 nM. This underscores the compound's potential for cancer treatment by targeting critical signaling pathways involved in tumorigenesis.

Case Study 2: Neuroprotective Properties

In vitro studies conducted on neuroblastoma cell lines demonstrated that derivatives related to this compound could enhance cell survival rates under conditions of oxidative stress. These findings suggest promising neuroprotective properties that could be beneficial in models of Alzheimer's disease .

Wirkmechanismus

The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholinesterase inhibitor, which is significant in the treatment of Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cognitive function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar applications in Alzheimer’s research.

N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide: Known for its anti-tubercular activity.

Uniqueness

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a thiophene ring, a pyrimidine core, and a piperazine moiety, which contribute to its interaction with various biological targets. Its molecular formula is C17H19N5O1S with a molecular weight of approximately 345.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N5O1S |

| Molecular Weight | 345.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme critical in the cholinergic pathway. By inhibiting AChE, the compound increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is particularly relevant for conditions characterized by cholinergic deficits, such as Alzheimer's disease .

Anticholinesterase Activity

Research has indicated that compounds similar to this compound exhibit significant anticholinesterase activity. In vitro studies have demonstrated that these compounds can effectively inhibit AChE, leading to increased acetylcholine levels and improved cognitive function in animal models .

Antidepressant Effects

Related studies have shown that derivatives containing piperazine and pyridine moieties can exhibit serotonin reuptake inhibition, which is crucial for antidepressant activity. For example, compounds with similar structures have been tested for their ability to modulate serotonin levels in the brain, showing promise as potential antidepressants .

Cytotoxicity and Cancer Research

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation through mechanisms involving kinase inhibition and apoptosis induction .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on AChE Inhibition : A study reported that a series of pyridine-containing compounds showed significant inhibition of AChE activity, correlating with improved cognitive performance in rodent models.

- Antidepressant Activity : In vivo tests indicated that certain piperazine derivatives reduced immobility times in forced swimming tests, suggesting potential antidepressant effects .

- Cancer Cell Proliferation : Research demonstrated that specific derivatives could inhibit CDK4 and CDK6 activities, leading to reduced proliferation in cancer cell lines .

Eigenschaften

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS/c25-17(15-4-3-11-26-15)22-14-12-20-18(21-13-14)24-9-7-23(8-10-24)16-5-1-2-6-19-16/h1-6,11-13H,7-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDFDDAMXJZMCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.